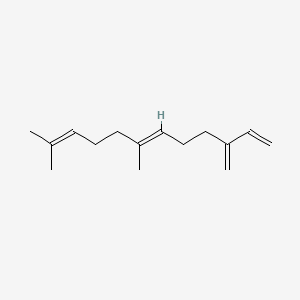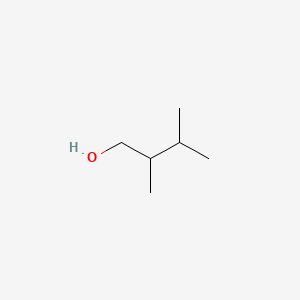
sodium;8-hydroxynaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;8-hydroxynaphthalene-1-sulfonate” is known as 3-acetylphenyl isocyanate. This compound is an organic molecule that contains both an acetyl group and an isocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-acetylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-acetylphenylamine with phosgene. The reaction typically takes place in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition of the product. The reaction can be represented as follows:
3-acetylphenylamine+phosgene→3-acetylphenyl isocyanate+hydrogen chloride
Industrial Production Methods
In industrial settings, the production of 3-acetylphenyl isocyanate often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe production. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to control the release of by-products such as hydrogen chloride.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetylphenyl isocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or carbamates.
Polymerization Reactions: The isocyanate group can react with itself or with other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and an amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
3-acetylphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Used in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers such as polyurethanes and polyureas, which have applications in coatings, adhesives, and foams.
Wirkmechanismus
The mechanism of action of 3-acetylphenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
3-acetylphenyl isocyanate can be compared with other similar compounds such as:
Phenyl isocyanate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
4-acetylphenyl isocyanate: Has the acetyl group in a different position on the phenyl ring, which can affect its reactivity and the types of products formed.
Methyl isocyanate: A smaller molecule with different reactivity and applications.
The uniqueness of 3-acetylphenyl isocyanate lies in the presence of both the acetyl and isocyanate groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in scientific research.
Eigenschaften
IUPAC Name |
sodium;8-hydroxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXCGCCIWJCTM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














